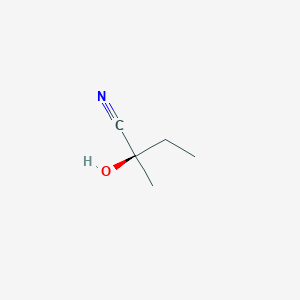
(R)-butan-2-one cyanohydrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(R)-butan-2-one cyanohydrin is an organic compound with the molecular formula C5H9NO It is a chiral molecule, meaning it has a non-superimposable mirror image
準備方法
Synthetic Routes and Reaction Conditions
(R)-butan-2-one cyanohydrin can be synthesized through several methods. One common approach involves the reaction of 2-methylbutanenitrile with a suitable oxidizing agent to introduce the hydroxyl group at the second carbon position. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.
化学反応の分析
Types of Reactions
(R)-butan-2-one cyanohydrin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carbonyl group, resulting in the formation of 2-methylbutanone.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-methylbutanone.
Reduction: 2-hydroxy-2-methylbutylamine.
Substitution: 2-chloro-2-methylbutanenitrile.
科学的研究の応用
Chemical Synthesis
Chiral Building Block
(R)-butan-2-one cyanohydrin serves as a crucial chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of chirality into synthetic pathways, making it valuable in the production of pharmaceuticals and agrochemicals. The compound can be utilized in various reactions such as:
- Oxidation : Converting the hydroxyl group to a carbonyl group to yield 2-methylbutanone.
- Reduction : Transforming the nitrile group into an amine, producing 2-hydroxy-2-methylbutylamine.
- Substitution : Replacing the hydroxyl group with halides using reagents like thionyl chloride.
Pharmaceutical Applications
Precursor for Drug Development
Research indicates that this compound has potential as a precursor for various pharmaceutical compounds. Its ability to undergo transformations allows for the synthesis of biologically active molecules. For example, it can be used in the synthesis of α-amino acids through the Tiemann modification of the Strecker synthesis, which is significant in drug development .
Case Study: Vitamin C Synthesis
The Kiliani-Fischer method, which employs cyanohydrins for chain elongation in sugar synthesis, has been adapted to synthesize l-ascorbic acid (vitamin C) from l-xylosone using this compound as an intermediate. This demonstrates its utility in synthesizing essential vitamins .
Biochemical Research
Enzyme Interactions and Pathways
this compound is studied for its role in biochemical pathways and interactions with enzymes. It acts as a substrate for various enzymes, influencing their catalytic activity and specificity. Understanding these interactions can lead to insights into metabolic pathways and potential therapeutic targets .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in producing specialty chemicals and as an intermediate in organic synthesis. Its scalability is enhanced through continuous flow reactors that optimize reaction conditions for higher yields and purity.
Comparative Data Table
| Application Area | Specific Use | Example Reaction |
|---|---|---|
| Chemical Synthesis | Chiral building block | Oxidation to 2-methylbutanone |
| Pharmaceutical | Precursor for drug development | Synthesis of α-amino acids |
| Biochemical Research | Substrate for enzyme interactions | Studying metabolic pathways |
| Industrial Production | Intermediate for specialty chemicals | Continuous flow reactor synthesis |
作用機序
The mechanism by which (R)-butan-2-one cyanohydrin exerts its effects involves its interaction with specific molecular targets. For example, in biochemical pathways, the compound may act as a substrate for enzymes that catalyze its conversion to other biologically active molecules. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
(2S)-2-hydroxy-2-methylbutanenitrile: The enantiomer of (R)-butan-2-one cyanohydrin, with similar chemical properties but different biological activities.
2-hydroxy-2-methylbutanoic acid: A related compound where the nitrile group is replaced by a carboxylic acid group.
2-methyl-2-butanol: A compound with a similar structure but lacking the nitrile group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both hydroxyl and nitrile functional groups. These features make it a valuable intermediate in asymmetric synthesis and a versatile compound for various chemical transformations.
特性
CAS番号 |
122045-29-8 |
|---|---|
分子式 |
C5H9NO |
分子量 |
99.13 g/mol |
IUPAC名 |
(2R)-2-hydroxy-2-methylbutanenitrile |
InChI |
InChI=1S/C5H9NO/c1-3-5(2,7)4-6/h7H,3H2,1-2H3/t5-/m1/s1 |
InChIキー |
VMEHOTODTPXCKT-RXMQYKEDSA-N |
SMILES |
CCC(C)(C#N)O |
異性体SMILES |
CC[C@](C)(C#N)O |
正規SMILES |
CCC(C)(C#N)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















